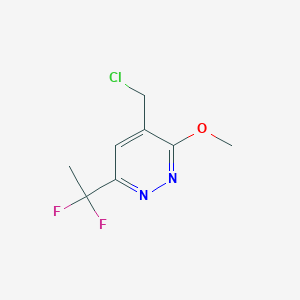
4-(Chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine is a synthetic organic compound characterized by the presence of a chloromethyl group, a difluoroethyl group, and a methoxy group attached to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine typically involves multi-step organic reactions. One common method includes the chloromethylation of a pyridazine derivative followed by the introduction of the difluoroethyl group and the methoxy group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chloromethyl group can be substituted with other nucleophiles, resulting in a variety of substituted pyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce a wide range of functionalized pyridazines.
Scientific Research Applications
4-(Chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the difluoroethyl group may enhance the compound’s stability and bioavailability. The methoxy group can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-2-(1,1-difluoroethyl)thiazole
- 1,1-Difluoroethyl chloride
- (β-diazo-α,α-difluoroethyl)phosphonates
Uniqueness
4-(Chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine is unique due to the combination of its functional groups and the pyridazine ring structure This combination imparts specific chemical properties and reactivity patterns that distinguish it from other similar compounds
Properties
Molecular Formula |
C8H9ClF2N2O |
|---|---|
Molecular Weight |
222.62 g/mol |
IUPAC Name |
4-(chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine |
InChI |
InChI=1S/C8H9ClF2N2O/c1-8(10,11)6-3-5(4-9)7(14-2)13-12-6/h3H,4H2,1-2H3 |
InChI Key |
PGPRBXHYAAZKCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C(C(=C1)CCl)OC)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















